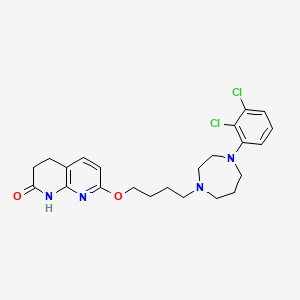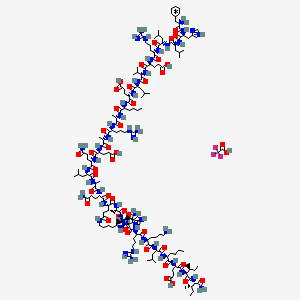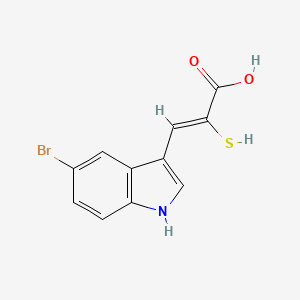
Ddr-trk-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“D2202-1” is a compound known for its significant role as a protein kinase inhibitor. It is particularly effective against several kinases, including discoidin domain receptor tyrosine kinase 1, discoidin domain receptor tyrosine kinase 2, neurotrophic receptor tyrosine kinase 1, neurotrophic receptor tyrosine kinase 2, and neurotrophic receptor tyrosine kinase 3 . This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and neurobiology.
Métodos De Preparación
The synthetic routes and reaction conditions for “D2202-1” involve several steps:
Initial Synthesis: The compound is synthesized through a series of organic reactions, starting with the preparation of the core structure.
Reaction Conditions: The reactions typically require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production: On an industrial scale, the production of “D2202-1” involves optimizing the reaction conditions to maximize efficiency and minimize costs. This includes scaling up the reactions, ensuring proper mixing and temperature control, and using high-quality raw materials.
Análisis De Reacciones Químicas
“D2202-1” undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
“D2202-1” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase activity and inhibition.
Biology: The compound is employed in cellular studies to understand the role of specific kinases in cell signaling pathways.
Medicine: “D2202-1” is investigated for its potential therapeutic applications in treating diseases such as cancer, where kinase inhibitors are known to be effective.
Industry: In the pharmaceutical industry, “D2202-1” is used in drug discovery and development processes to identify new therapeutic targets and evaluate the efficacy of potential drug candidates.
Mecanismo De Acción
The mechanism of action of “D2202-1” involves its interaction with specific protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways within the cell, leading to various biological effects. The molecular targets of “D2202-1” include discoidin domain receptor tyrosine kinase 1, discoidin domain receptor tyrosine kinase 2, neurotrophic receptor tyrosine kinase 1, neurotrophic receptor tyrosine kinase 2, and neurotrophic receptor tyrosine kinase 3 .
Comparación Con Compuestos Similares
“D2202-1” can be compared with other similar kinase inhibitors:
Similar Compounds: Compounds such as BI-9564, FM-381, and MU1210 are also kinase inhibitors with varying degrees of specificity and potency.
Uniqueness: What sets “D2202-1” apart is its broad spectrum of activity against multiple kinases, making it a versatile tool in research. Additionally, its high potency and selectivity for specific kinases make it a valuable compound for studying kinase-related pathways and developing targeted therapies.
Propiedades
Fórmula molecular |
C26H23F3N6O |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(4R)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m0/s1 |
Clave InChI |
CMJJZRAAQMUAFH-INIZCTEOSA-N |
SMILES isomérico |
C[C@H]1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |
SMILES canónico |
CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)

![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)

![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)
![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)
![2-[[2-(3,4-Dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid](/img/structure/B10772509.png)
![methyl 7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B10772517.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772519.png)
![4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile](/img/structure/B10772525.png)
![trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772528.png)